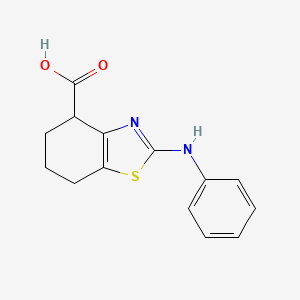

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-anilino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-13(18)10-7-4-8-11-12(10)16-14(19-11)15-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIXUFPFQRPNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101168278 | |

| Record name | 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40440-19-5 | |

| Record name | 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40440-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101168278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenethylamine, have been found to interact with primary amine oxidase and trypsin

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.

Biochemical Pathways

For instance, phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation.

Biochemical Analysis

Biochemical Properties

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as tyrosine aminotransferase and phenylalanine hydroxylase, which are involved in amino acid metabolism. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. By affecting this pathway, the compound can alter gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to the inhibition or activation of enzyme activities, resulting in changes in metabolic pathways and gene expression. For example, the compound can inhibit the activity of tyrosine aminotransferase by binding to its active site, thereby reducing the production of tyrosine and affecting downstream metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular metabolism and gene expression, indicating its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At higher doses, the compound can induce toxicity, leading to symptoms such as weight loss, organ damage, and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing toxicity. These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and phenylpropanoid biosynthesis. The compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the production of key metabolites. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell. Additionally, the compound can modulate the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and secondary metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving amino acid transporters such as LAT1. Once inside the cell, the compound can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and exert its effects. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its activity and function. For example, the compound can be phosphorylated and directed to the nucleus, where it can modulate gene expression and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Adamantan-1-yl-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid propyl ester (CAS: 445034-75-3)

- Molecular Formula: C₂₄H₃₃NO₃S (MW: 415.59 g/mol) .

- Structural Differences: Replaces the benzothiazole ring with a benzo[b]thiophene core. Substitutes the phenylamino group with a bulky adamantyl-acetylamino moiety. Features a propyl ester instead of a carboxylic acid at position 3.

- The ester group may serve as a prodrug moiety, unlike the free carboxylic acid in the target compound, which could influence bioavailability .

4,5,6,7-Tetrahydro-1,3-benzothiazole Derivatives

- General Features: Compounds such as 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine (CAS: 65872-40-8) lack the phenylamino and carboxylic acid groups. Simpler analogs exhibit reduced molecular complexity and lower molecular weights (e.g., ~168 g/mol for the unsubstituted amine).

- Pharmacological Relevance: Unsubstituted tetrahydro-benzothiazoles are often explored as kinase inhibitors or antimicrobial agents, whereas the phenylamino-carboxylic acid variant may target different pathways due to its polar and aromatic functionalities .

Table 1: Key Comparative Data

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of cyclohexene-1-carboxylic acid derivatives with phenylthiourea, but detailed protocols are absent in the provided evidence .

- Computational Predictions : CCS values suggest utility in analytical workflows, though experimental validation is required .

- Biological Data Gap: No studies on cytotoxicity, receptor binding, or metabolic stability were identified, limiting direct pharmacological comparisons.

Q & A

Q. What are the optimal synthetic routes for 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid?

The synthesis typically involves coupling reactions under reflux conditions. For example, tetrahydrobenzothiazole derivatives are synthesized by reacting precursors like 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid with substituted amines in solvents such as 1,4-dioxane or ethanol, catalyzed by bases like triethylamine or glacial acetic acid . A stepwise approach may include:

Cyclization : Formation of the tetrahydrobenzothiazole core via intramolecular thioether bond formation.

Amide Coupling : Reaction with phenylamine derivatives using carbodiimide-based coupling agents in DMF or DCM .

Purification : Column chromatography or recrystallization to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

Validation requires a combination of analytical techniques:

- HPLC : Quantify purity (>95%) using reversed-phase C18 columns with UV detection .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR to verify phenylamino substitution and tetrahydrobenzothiazole ring formation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 318.12) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

Contradictions in activity (e.g., varying IC values across studies) may arise from assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate kinase inhibition (e.g., FLT3) using both biochemical (recombinant enzyme) and cellular (MV4-11 proliferation) assays .

- Dose-Response Curves : Ensure reproducibility across multiple replicates and cell lines .

- Selectivity Profiling : Screen against kinase panels (e.g., >50 kinases) to confirm target specificity .

Q. How does modifying substituents on the phenylamino group affect kinase inhibitory activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -OCH, -Cl) enhance binding to kinase ATP pockets. For example:

- 3,4-Dimethoxy substitution (as in TCS 359) increases FLT3 inhibition (IC = 42 nM) due to improved hydrophobic interactions .

- Chlorophenyl derivatives (e.g., 2-chlorophenylmethyl) show enhanced selectivity for tyrosine kinases like Abl1 .

Methodological optimization involves molecular docking and free-energy perturbation (FEP) simulations to predict substituent effects .

Q. What experimental designs optimize solubility and bioavailability for in vivo studies?

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility .

- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- Formulation : Use cyclodextrin-based carriers or liposomal encapsulation to increase bioavailability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.